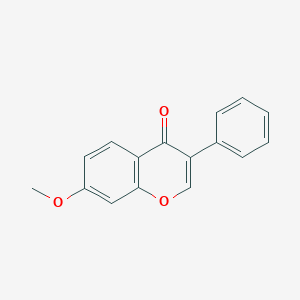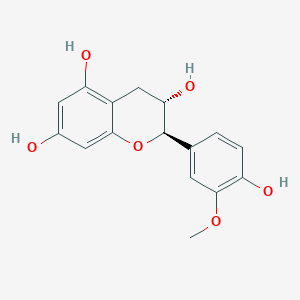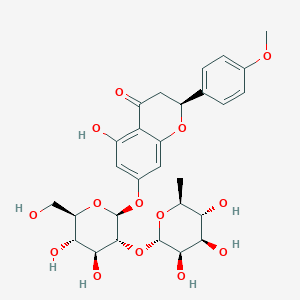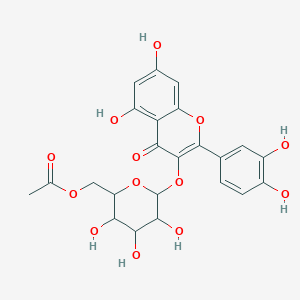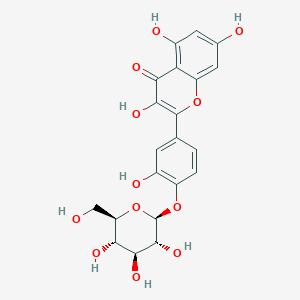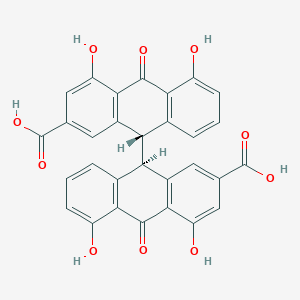
Dormin
Übersicht
Beschreibung
Dormin, also known as diphenhydramine1, is an antihistamine used to treat symptoms such as sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms1. It is also used to treat motion sickness, induce sleep, and treat certain symptoms of Parkinson’s disease1.
Synthesis Analysis
Dormin was discovered in the mid-20th century during the study of plant growth inhibitors2. It was initially identified as a highly active growth inhibitory fraction named 'inhibitor β’2. The compound was later recognized as abscisin II and dormin, which were found to be chemically identical23.
Molecular Structure Analysis
The molecular structure of Dormin was identified and confirmed by synthesis2. The molecular formula of Dormin is C H 204, and its molecular weight is 264.324.
Chemical Reactions Analysis
Dormin, also known as abscisic acid (ABA), plays a significant role as a hormone involved in stress reactions and seed maturation2. It was found that abscisin II, dormin, and the yellow lupin inhibitor were chemically identical2.
Physical And Chemical Properties Analysis
Dormin has a molecular formula of C H 204 and a molecular weight of 264.324. It is a powder that can be stored for 3 years at -20°C and for 1 year at -80°C in solvent4.
Wissenschaftliche Forschungsanwendungen
Inhibition of Plant DNA Synthesis
Dormin inhibits the growth of Lemna minor cultures and suppresses nucleic acid synthesis, particularly DNA. Cytokinins can counteract the Dormin effect (van Overbeek, Loeffler, & Mason, 1967).
Effect on Fruit-set in Rosa
Dormin is present in the flesh and achenes of mature hips of Rosa species and may be related to the onset and depth of dormancy in the mature embryo (Jackson & Blundell, 1966).
Production of Plant Growth Inhibitors
Dormin shows structural similarities to certain carotenoids, suggesting a possible formation of inhibitory substances by illumination of these pigments (Taylor & Smith, 1967).
Synthesis of Abscisin II
Chemical synthesis of Dormin (abscisin II) confirmed its structure and linked it to growth inhibition and abscission acceleration (Cornforth, Milborrow, & Ryback, 1965).
Effects on Oat Mesocotyl Growth
Dormin inhibits elongation in the oat mesocotyl, affected by IAA and GA. This suggests a role in modulating plant growth in response to different hormones (Milborrow, 1966).
Identification in Various Plants
Dormin has been identified in various plant species, indicating its widespread role in plant physiology (Milborrow, 1967).
Dormancy in Temperate Fruit Trees
Research on dormancy in temperate fruit trees suggests that Dormin might play a role in protecting sensitive tissue from unfavorable climatic conditions (Campoy, Ruiz, & Egea, 2011).
Role in Bud Formation in Begonia Leaves
Abscisic acid (dormin) stimulates adventitious bud formation in Begonia leaves, opposing the effects of auxins and gibberellins (Heide, 1968).
Regulation of the Dormancy Phases of Bud Development
Dormancy in buds of woody species involves a cycle of separate phases of development, potentially regulated by Dormin (Smith & Kefford, 1964).
Molecular Aspects of Seed Dormancy
Dormin (ABA) is a major regulator of seed dormancy, influencing the balance between dormancy induction, maintenance, and release (Finkelstein, Reeves, Ariizumi, & Steber, 2008).
Inhibition of Gibberellic Acid Induced Formation of α-Amylase
Dormin counteracts the action of gibberellic acid in the barley endosperm system, suggesting a broader regulatory role in plant development (Chrispeels & Varner, 1966).
Safety And Hazards
Dormin may cause side effects such as severe drowsiness and painful or difficult urination5. It is not recommended for use in children younger than 12 years old1. Drinking alcohol can increase certain side effects of Dormin5. It is advised to avoid driving or hazardous activity until you know how this medicine will affect you5.
Zukünftige Richtungen
The future directions of Dormin are not clear from the available resources. However, given its wide range of uses, ongoing research may continue to explore its potential applications and effects.
Please note that this information is based on the available resources and may not be fully comprehensive. Always consult with a healthcare professional for medical advice.
Eigenschaften
IUPAC Name |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-LXGGSRJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1030604 | |
| Record name | (RS)-Abscisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dormin | |
CAS RN |
14375-45-2, 21293-29-8 | |
| Record name | Abscisic acid, (+/-)-(2Z,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABSCISIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (RS)-Abscisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABSCISIC ACID, (±)-(2Z,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




